molecular formula C7H5ClFN3O3 B12976073 2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide

2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide

Cat. No.: B12976073
M. Wt: 233.58 g/mol
InChI Key: PWZIDRPFNGWYDB-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide is an organic compound with a complex structure that includes chloro, fluoro, hydroxy, and nitro functional groups attached to a benzimidamide core

Preparation Methods

The synthesis of 2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide typically involves multiple steps One common synthetic route starts with the nitration of 2-chloro-4-fluoroaniline to introduce the nitro groupThe final step involves the formation of the benzimidamide structure through a condensation reaction with appropriate reagents .

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group may also play a role in its activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide include:

  • 2-Chloro-4-fluoro-5-nitrobenzamide
  • 2-Chloro-4-fluoro-5-nitrophenol
  • 2-Chloro-4-fluoro-5-nitrotoluene

These compounds share similar functional groups but differ in their specific structures and properties. The presence of the benzimidamide core in this compound makes it unique and potentially more versatile in its applications .

Properties

Molecular Formula

C7H5ClFN3O3

Molecular Weight

233.58 g/mol

IUPAC Name

2-chloro-4-fluoro-N'-hydroxy-5-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H5ClFN3O3/c8-4-2-5(9)6(12(14)15)1-3(4)7(10)11-13/h1-2,13H,(H2,10,11)

InChI Key

PWZIDRPFNGWYDB-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)/C(=N/O)/N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=NO)N

Origin of Product

United States

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